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molecular formula C11H11N3O2 B8280985 1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

Cat. No. B8280985
M. Wt: 217.22 g/mol
InChI Key: GJOVSWSOSXAOLA-UHFFFAOYSA-N
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Patent
US06057313

Procedure details

A solution of Example 29 (01.27 g, 0.96 mmol) in 25 mL 3 N HCl, was treated with oxalic acid (0.15 g, 1.2 mmol) and heated at reflux for 4 h. The mixture was cooled in an ice bath and the precipitate collected by filtration and washed with 3 N HCl, water and then diethyl ether consecutively. After air drying, the solid was suspended in 10 mL water and heated at approximately 90° C., basifyed with ammonium hydroxide solution to pH 8, and filtered hot. The solid was washed first with water, then with diethyl ether and then dried in a vacuum oven to give an off-white solid (0.17 g, 81% yield) mp=294-297° C. MS (CI) M+1, 218; IR 1691, 1659 cm-1.
Name
solution
Quantity
0.96 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
Cl.Br.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:14])[C:11]=2[NH2:13])[CH2:6][CH2:5][NH:4]1.[C:15](O)(=[O:19])[C:16](O)=[O:17]>Cl>[NH:13]1[C:11]2[C:12]3[CH2:3][NH:4][CH2:5][CH2:6][C:7]=3[CH:8]=[CH:9][C:10]=2[NH:14][C:16](=[O:17])[C:15]1=[O:19] |f:0.1.2|

Inputs

Step One
Name
solution
Quantity
0.96 mmol
Type
reactant
Smiles
Cl.Br.C1NCCC2=CC=C(C(=C12)N)N
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with 3 N HCl, water
CUSTOM
Type
CUSTOM
Details
After air drying
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
The solid was washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether and then dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
N1C(C(NC=2C=CC3=C(C12)CNCC3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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